

physical and chemical characteristics of 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B15549676

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,1-dichloroacetone (CAS No. 1751-16-2) is a halogenated acetone derivative that has been identified as a disinfection byproduct (DBP) in drinking water.^{[1][2]} Its chemical structure suggests potential utility as a reactive intermediate in organic synthesis, particularly for the introduction of the bromo-dichloro-acetyl moiety. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of **1-Bromo-1,1-dichloroacetone**, including its molecular properties, predicted spectroscopic behavior, a proposed synthetic protocol, and a discussion of its likely reactivity. Due to the limited availability of experimental data for this specific compound, many of the presented values are based on established principles of organic chemistry and data from structurally analogous compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1-Bromo-1,1-dichloroacetone** are summarized below. It is important to note that while the molecular formula and weight are

definitive, other physical properties are predicted based on trends observed in similar halogenated acetones.

Table 1: Physical and Chemical Characteristics of 1-Bromo-1,1-dichloroacetone

Property	Value	Source/Basis
IUPAC Name	1-bromo-1,1-dichloropropan-2-one	[3]
CAS Number	1751-16-2	[1][2][3][4][5]
Molecular Formula	C ₃ H ₃ BrCl ₂ O	[1][2][4]
Molecular Weight	205.87 g/mol	[1][4]
Appearance	Predicted to be a colorless to pale yellow liquid	Analogy with other haloacetones
Boiling Point	Predicted: ~140-160 °C	Extrapolated from bromoacetone (137 °C) and 1,1-dichloroacetone (120 °C)
Density	Predicted: ~1.7-1.9 g/cm ³	Extrapolated from bromoacetone (~1.63 g/cm ³) and 1,1-dichloroacetone (~1.3 g/cm ³)
Solubility	Predicted to be soluble in organic solvents (e.g., ether, acetone, benzene) and slightly soluble in water.	Analogy with other haloacetones

Spectroscopic Characteristics (Predicted)

No experimental spectra for **1-Bromo-1,1-dichloroacetone** are publicly available. However, based on the known spectra of related compounds such as 1,1-dichloroacetone, bromoacetone, and other halogenated ketones, the following spectroscopic characteristics can be predicted.

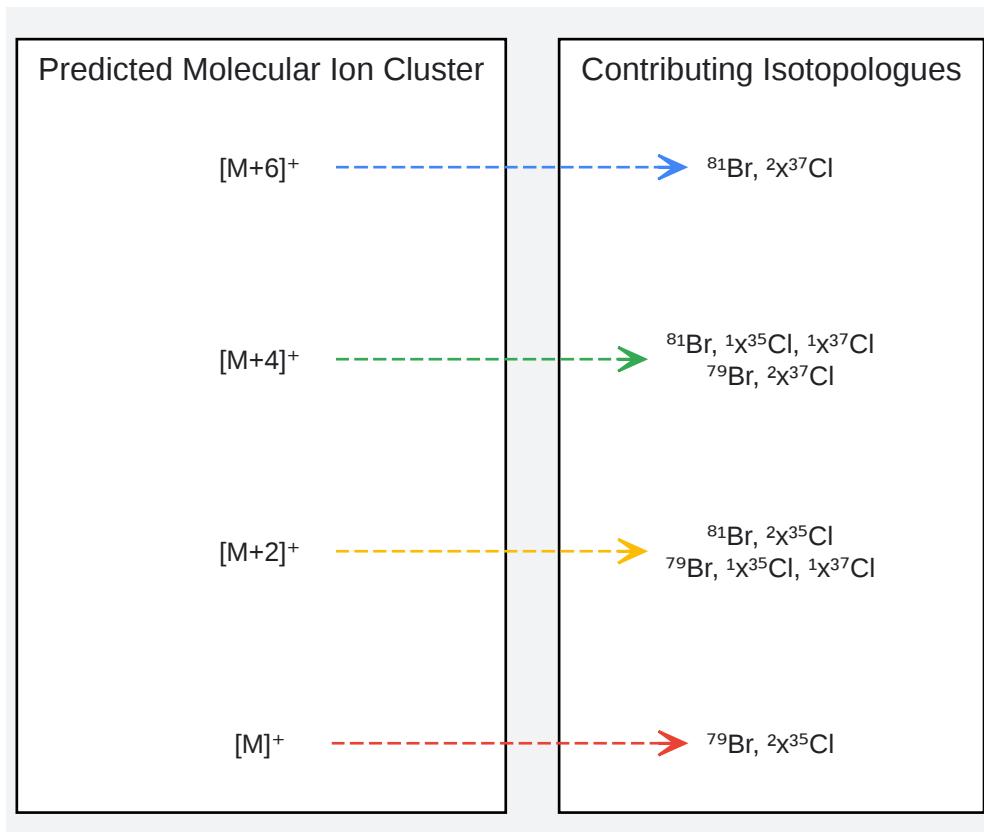
Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon-13 NMR spectra are expected to be simple, exhibiting singlet peaks due to the absence of adjacent protons.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
^1H	~2.5 - 3.0	Singlet	The methyl protons are adjacent to a carbonyl group, which is deshielding. The presence of three electronegative halogens on the alpha-carbon will further deshield these protons compared to acetone ($\delta \approx 2.17$ ppm).
^{13}C	~190 - 200	Singlet	Typical chemical shift for a ketone carbonyl carbon.
~70 - 80	Singlet		The carbon atom bonded to two chlorine atoms and one bromine atom will be significantly deshielded.
~30 - 35	Singlet		The methyl carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.


Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
C=O (Ketone)	1720 - 1740	Strong	The presence of electronegative halogens on the alpha-carbon typically shifts the C=O stretch to a higher frequency (the alpha-halo ketone effect).
C-H (sp ³)	2900 - 3000	Medium	Stretching vibrations of the methyl group.
C-Cl	700 - 850	Strong	Stretching vibrations of the carbon-chlorine bonds.
C-Br	500 - 650	Medium-Strong	Stretching vibrations of the carbon-bromine bond.

Mass Spectrometry (MS)

The mass spectrum of **1-Bromo-1,1-dichloroacetone** will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/z (relative to most abundant isotopes)	Proposed Fragment	Notes
204, 206, 208, 210	$[C_3H_3^{79}Br^{35}Cl_2O]^+$, and its isotopologues	Molecular ion peak cluster. The relative intensities of these peaks will be determined by the isotopic abundances of Br and Cl.
125, 127	$[C_2H_3BrO]^+$	Loss of CCl_2 .
82, 84	$[CBrCl]^+$	Alpha-cleavage product.
43	$[CH_3CO]^+$	Acylium ion, a common fragment for methyl ketones.

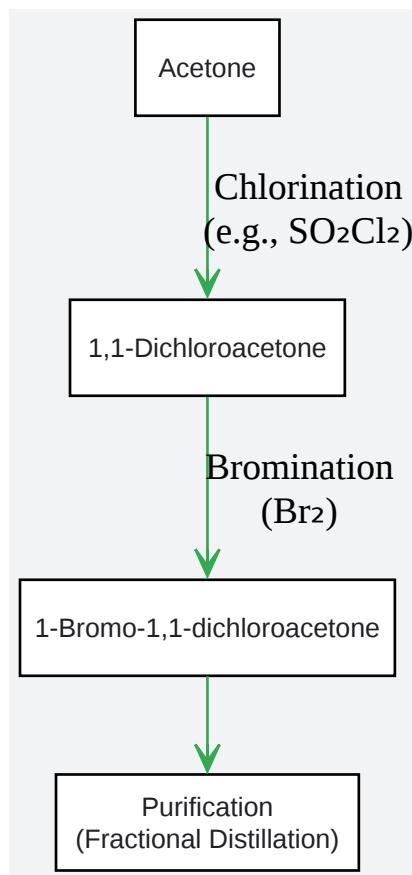
The isotopic pattern for the molecular ion can be predicted based on the natural abundances of the halogen isotopes.

[Click to download full resolution via product page](#)

Figure 1: Logical relationship of isotopic contributions to the molecular ion cluster in the mass spectrum of **1-Bromo-1,1-dichloroacetone**.

Experimental Protocols

Proposed Synthetic Protocol: Halogenation of Acetone


A plausible method for the synthesis of **1-Bromo-1,1-dichloroacetone** involves the sequential halogenation of acetone. Direct synthesis in a single step is challenging due to the formation of multiple halogenated byproducts. A multi-step approach is therefore proposed.

Step 1: Synthesis of 1,1-Dichloroacetone 1,1-Dichloroacetone can be synthesized by the direct chlorination of acetone using a chlorinating agent such as sulfonyl chloride (SO_2Cl_2) or chlorine gas (Cl_2) in the presence of a suitable catalyst or solvent.

Step 2: Bromination of 1,1-Dichloroacetone The resulting 1,1-dichloroacetone can then be brominated to yield the final product.

- Reaction: $\text{CH}_3\text{COCl}_2\text{H} + \text{Br}_2 \rightarrow \text{CH}_3\text{COCl}_2\text{Br} + \text{HBr}$
- Procedure:
 - To a solution of 1,1-dichloroacetone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add an equimolar amount of bromine (Br_2) dropwise with stirring.
 - The reaction mixture should be cooled in an ice bath to control the exothermic reaction.
 - The reaction can be monitored by the disappearance of the bromine color.
 - Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
 - The organic layer is washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

- The crude product can be purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

Figure 2: Proposed synthetic workflow for **1-Bromo-1,1-dichloroacetone**.

Reactivity and Potential Applications

1-Bromo-1,1-dichloroacetone is expected to be a highly reactive compound. The carbonyl group is activated by the electron-withdrawing effects of the three halogen atoms on the alpha-carbon, making it susceptible to nucleophilic attack. The bromine atom is a good leaving group, suggesting that the compound could be a potent alkylating agent in S_N2 reactions.

Potential applications in research and development include:

- **Building Block in Organic Synthesis:** It can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, by introducing the 1,1-dichloro-2-oxopropyl group.

- Precursor to Heterocyclic Compounds: Its reactivity with binucleophiles could be exploited in the synthesis of various heterocyclic systems.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Bromo-1,1-dichloroacetone** is not widely available, it should be handled with extreme caution, assuming it is toxic, corrosive, and a lachrymator, similar to other alpha-halo ketones. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-Bromo-1,1-dichloroacetone is a halogenated ketone with potential applications in synthetic chemistry. Although there is a lack of extensive experimental data, its physical, chemical, and spectroscopic properties can be reasonably predicted based on the known characteristics of analogous compounds. The proposed synthetic route provides a viable pathway for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-1,1-dichloroacetone | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Online CAS Number 1751-16-2 - TRC - 1-Bromo-1,1-dichloro-2-propanone | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. a2bchem.com [a2bchem.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 1-Bromo-1,1-dichloroacetone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15549676#physical-and-chemical-characteristics-of-1-bromo-1-1-dichloroacetone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com